Bastadin 8
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Overview
Description
Bastadin 8 is a natural product that is found in marine sponges. It has been of interest to researchers due to its potential therapeutic properties. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of bastadin 8 is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in these processes. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
Bastadin 8 has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. It has also been found to induce apoptosis in cancer cells. Additionally, bastadin 8 has been shown to have neuroprotective effects.
Advantages And Limitations For Lab Experiments
Bastadin 8 has several advantages for lab experiments. The compound is readily available from natural sources, and its synthesis is under development. The compound has also been extensively studied for its potential therapeutic properties. However, bastadin 8 has some limitations for lab experiments. The compound is challenging to synthesize due to its complex structure and stereochemistry. Additionally, the mechanism of action of bastadin 8 is not fully understood.
Future Directions
Bastadin 8 has several potential future directions for research. The compound could be further investigated for its anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of bastadin 8 could also be further optimized to make the compound more readily available for research. Additionally, the mechanism of action of bastadin 8 could be further elucidated to better understand its therapeutic properties. Finally, bastadin 8 could be investigated for its potential use as a neuroprotective agent.
Conclusion:
In conclusion, bastadin 8 is a natural product that has been extensively studied for its potential therapeutic properties. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Bastadin 8 has several advantages for lab experiments, but also has limitations due to its complex structure and unknown mechanism of action. Future research directions for bastadin 8 include further investigation of its therapeutic properties, optimization of its synthesis, and elucidation of its mechanism of action.
Scientific Research Applications
Bastadin 8 has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. Bastadin 8 has also been investigated for its potential use as a neuroprotective agent.
properties
CAS RN |
127709-45-9 |
---|---|
Product Name |
Bastadin 8 |
Molecular Formula |
C34H27Br5N4O9 |
Molecular Weight |
1035.1 g/mol |
IUPAC Name |
(12Z,25Z,29S)-5,16,21,32,36-pentabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H27Br5N4O9/c35-19-13-18-1-2-27(19)51-28-11-15(5-20(36)30(28)45)3-4-40-33(47)24(42-49)9-16-7-22(38)32(23(39)8-16)52-29-12-17(6-21(37)31(29)46)10-25(43-50)34(48)41-14-26(18)44/h1-2,5-8,11-13,26,44-46,49-50H,3-4,9-10,14H2,(H,40,47)(H,41,48)/b42-24-,43-25-/t26-/m1/s1 |
InChI Key |
XRCOVLHHCDFIHF-DAQHDTCKSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br |
synonyms |
bastadin 8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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